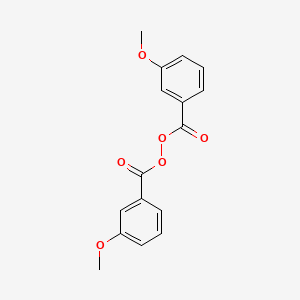

Bis(3-methoxybenzoyl) peroxide

Description

Structure

3D Structure

Properties

CAS No. |

1712-86-3 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(3-methoxybenzoyl) 3-methoxybenzenecarboperoxoate |

InChI |

InChI=1S/C16H14O6/c1-19-13-7-3-5-11(9-13)15(17)21-22-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 |

InChI Key |

FLQULDKEPHBJJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OOC(=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for Bis 3 Methoxybenzoyl Peroxide and Analogous Diacyl Peroxides

Classical Preparative Routes

The most traditional and widely employed method for synthesizing diacyl peroxides involves the reaction of an acid chloride with a source of peroxide, typically hydrogen peroxide. numberanalytics.comwikipedia.org

Acylation of Hydrogen Peroxide with Acid Chlorides

The classical synthesis of diacyl peroxides, including bis(3-methoxybenzoyl) peroxide, is achieved through the acylation of hydrogen peroxide with the corresponding acid chloride, in this case, 3-methoxybenzoyl chloride. numberanalytics.comwikipedia.org The general reaction involves the nucleophilic attack of the hydroperoxide anion on the carbonyl carbon of two equivalents of the acid chloride. wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction forward and prevents acid-catalyzed decomposition of the peroxide product.

2 RCOCl + H₂O₂ + 2 Base → (RCO)₂O₂ + 2 Base·HCl

For the specific synthesis of this compound, the reaction would be:

2 (3-CH₃OC₆H₄COCl) + H₂O₂ + 2 NaOH → ((3-CH₃OC₆H₄CO)O)₂ + 2 NaCl + 2 H₂O

This method is a versatile and common laboratory and industrial route for producing various diacyl peroxides.

Reaction Parameters and Optimization in Diacyl Peroxide Synthesis

Several critical parameters must be carefully controlled to ensure the safe and efficient synthesis of diacyl peroxides, yielding a product with high purity. The reaction is highly exothermic, and the peroxide bond is sensitive to heat, making temperature control paramount to prevent decomposition and potential runaway reactions. pitt.edu

Key reaction parameters include:

Temperature: Low temperatures, typically between 0 and 5 °C, are essential to maintain the stability of the peroxide bond during synthesis.

Reagents: High-purity acid chlorides and hydrogen peroxide are necessary. The reaction is stoichiometric, requiring two equivalents of the acid chloride for every one equivalent of hydrogen peroxide.

Base: A base, commonly sodium hydroxide, is used to neutralize the HCl formed during the reaction. This prevents the acid from catalyzing the decomposition of the newly formed diacyl peroxide.

Solvent: An inert organic solvent, such as dichloromethane, is often used to dissolve the reactants and help stabilize the intermediate species.

Agitation: Proper mixing is crucial to ensure efficient heat transfer and reactant contact. However, friction-free agitation is recommended as some peroxides are sensitive to mechanical shock. pitt.edu

Optimization of these parameters is critical for maximizing yield and purity. For instance, a detailed study on the alkylation of titanium(IV) enolates using diacyl peroxides highlighted the importance of the peroxide quantity, showing that increasing the amount of peroxide can lead to higher yields up to a certain point. ub.edu

Table 1: Typical Reaction Parameters for Diacyl Peroxide Synthesis via Acid Chloride

| Parameter | Typical Range/Value | Notes |

| Temperature | 0–5 °C | Crucial for preventing peroxide decomposition. |

| Acid Chloride | 2 equivalents | Stoichiometric amount relative to hydrogen peroxide. |

| Hydrogen Peroxide | 1 equivalent | The primary source of the peroxide linkage. |

| Base | >2 equivalents | Neutralizes the HCl byproduct. |

| Solvent | Dichloromethane or other inert organic solvent | Facilitates dissolution and stabilization. |

Alternative Synthetic Approaches

While the acid chloride route is classical, alternative methods for synthesizing diacyl peroxides exist, driven by the need for milder conditions, different starting materials, or improved safety profiles.

Utilizing Other Peroxide Sources and Reagents

Alternative synthetic strategies for diacyl peroxides involve moving away from acid chlorides to other acylating agents or employing different peroxide sources. One such approach involves the dehydrative condensation of carboxylic acids with hydrogen peroxide, often mediated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). beilstein-journals.org This method avoids the use of highly reactive acid chlorides. beilstein-journals.orggoogle.com

The general reaction is:

2 RCOOH + H₂O₂ + 2 DCC → (RCO)₂O₂ + 2 Dicyclohexylurea

Another approach involves the in-situ generation of diacyl peroxides from perfluorocarboxylic anhydrides and hydrogen peroxide. researchgate.net Furthermore, some methods utilize metal peroxides as the peroxide source. numberanalytics.com The Baeyer-Villiger oxidation, which typically uses peracids to convert ketones to esters, provides a conceptual basis for oxygen-insertion reactions, though it's not a direct synthesis of diacyl peroxides. beilstein-journals.orgnih.gov

Considerations for Scalability and Purity in Laboratory Synthesis

When scaling up the laboratory synthesis of diacyl peroxides, several factors must be carefully considered to maintain safety and product purity. The inherent instability of organic peroxides means that heat management becomes even more critical on a larger scale. pitt.edufsu.edu

Key considerations for scalability and purity include:

Heat Dissipation: The exothermic nature of the reaction requires efficient heat removal to prevent thermal runaway. pitt.edu The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

Purification: Crude diacyl peroxides often contain residual acids or other impurities that can compromise their stability. Purification is typically achieved by washing the product followed by recrystallization from a suitable solvent at low temperatures. This process is vital for obtaining a product with the high purity required for applications like polymerization initiation.

Continuous Flow Synthesis: To enhance safety and control over the reaction, continuous flow reactors are increasingly being explored for the synthesis of organic peroxides. acs.orgresearchgate.net These systems offer better temperature control, improved mixing, and smaller reaction volumes at any given time, which mitigates the risk of explosion. acs.orgresearchgate.netunibe.ch Research into the continuous flow synthesis of diacyl peroxides has shown the potential for high yields and purity under optimized conditions. researchgate.netresearchgate.net

Handling and Storage: Due to their sensitivity to heat, shock, and friction, purified diacyl peroxides must be handled with care and stored in cool, dark conditions. numberanalytics.comfsu.edu

Table 2: Comparison of Synthetic Approaches

| Synthetic Method | Acylating Agent | Peroxide Source | Key Advantages | Key Challenges |

| Classical Route | Acid Chloride | Hydrogen Peroxide | Well-established, versatile. wikipedia.org | Use of reactive acid chlorides, exothermicity. |

| DCC Coupling | Carboxylic Acid | Hydrogen Peroxide | Avoids acid chlorides. beilstein-journals.orggoogle.com | Requires a coupling agent. |

| From Anhydrides | Acid Anhydride | Hydrogen Peroxide | Can be generated in situ. researchgate.net | May have competing hydrolysis. wikipedia.org |

Mechanistic Investigations of Bis 3 Methoxybenzoyl Peroxide Reactivity

Thermal Decomposition Pathways

The thermal decomposition of diacyl peroxides, such as bis(3-methoxybenzoyl) peroxide, is a fundamental process in radical chemistry, primarily initiated by the application of heat or light. wikipedia.org This process generates free radicals, which are highly reactive species that can initiate further chemical transformations, most notably polymerization. youtube.comgoogle.com The stability and decomposition kinetics of these peroxides are significantly influenced by their molecular structure, particularly the nature and position of substituents on the aromatic rings.

The initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the weak oxygen-oxygen (O-O) single bond. wikipedia.orgmdpi.com This bond fission is driven by thermal energy, which overcomes the bond dissociation energy, causing the bond to break symmetrically. wikipedia.orgnih.gov Each oxygen atom retains one of the two bonding electrons, resulting in the formation of two identical 3-methoxybenzoyloxyl radicals. wikipedia.orgrsc.org

This primary fragmentation can be represented by the following reaction: (3-CH₃OC₆H₄COO)₂ → 2 (3-CH₃OC₆H₄COO•)

The O-O bond in diacyl peroxides is inherently weak and susceptible to cleavage at temperatures typically above 60-80°C. youtube.com This process is a classic example of homolysis, generating two free radicals from a single neutral molecule. wikipedia.org The presence of an external electric field has also been shown to weaken the O-O bond and thermodynamically favor the formation of aroyloxy radicals. nih.gov

Upon its formation, the 3-methoxybenzoyloxyl radical is a transient species with several potential reaction pathways. The primary fate of this radical is further decomposition via decarboxylation (loss of a carbon dioxide molecule) to form a 3-methoxyphenyl (B12655295) radical. mdpi.com This secondary fragmentation is often very rapid.

The two key pathways for the 3-methoxybenzoyloxyl radical are:

Decarboxylation: 3-CH₃OC₆H₄COO• → 3-CH₃OC₆H₄• + CO₂

Hydrogen Abstraction: The benzoyloxyl radical can abstract a hydrogen atom from a suitable donor molecule (like a solvent) to form 3-methoxybenzoic acid.

The resulting 3-methoxyphenyl radical is also highly reactive. It can participate in various reactions, including:

Abstraction: Abstracting a hydrogen or halogen atom from another molecule.

Addition: Adding to an aromatic ring or an unsaturated bond, which is the key step in initiating polymerization. mdpi.com

Combination: Combining with another radical to form a stable product.

The rate of thermal decomposition of this compound follows first-order kinetics, especially in dilute solutions where induced decomposition is minimized. researchgate.net The rate is highly dependent on temperature and the solvent used. The energy required for the initial O-O bond homolysis is known as the Bond Dissociation Energy (BDE). For benzoyl peroxide derivatives, this energy is relatively low, facilitating decomposition at moderate temperatures. wikipedia.orgnih.gov

| Peroxide Derivative | Solvent | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Benzoyl Peroxide | Benzene (B151609) | 80 | 1.8 x 10⁻⁵ | 125 |

| Bis(p-methoxybenzoyl) peroxide | Benzene | 80 | 2.5 x 10⁻⁵ | ~120 |

| Acetyl Peroxide | Various | 55-85 | Varies with solvent | ~121-138 |

| Bis(perfluoro-2-N-propoxypropionyl) peroxide | Fluorinated Solvents | Varies | Varies with viscosity | Varies |

This table presents representative data for analogous compounds to illustrate typical kinetic parameters. Sources: researchgate.netnih.govacs.org

The rate of thermal decomposition of substituted benzoyl peroxides is significantly influenced by the electronic nature of the substituents on the phenyl rings. acs.orgresearchgate.net Substituents can either stabilize or destabilize the transition state and the resulting benzoyloxyl radicals, thereby altering the decomposition rate.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group. Its effect on the decomposition rate depends on its position (ortho, meta, or para) on the benzene ring.

Para-position: An electron-donating group like methoxy in the para-position can stabilize the benzoyloxyl radical through resonance, which generally leads to a faster rate of decomposition compared to unsubstituted benzoyl peroxide. researchgate.net

Meta-position: In the meta-position, the resonance effect of the methoxy group is not transmitted to the carboxyl group. Its influence is primarily through the weaker, inductive effect. Therefore, the rate of decomposition for this compound is expected to be different from its para-substituted counterpart. capes.gov.br

Electron-withdrawing groups: Conversely, electron-withdrawing groups (like p-nitro) generally decrease the rate of unimolecular decomposition. researchgate.net

Studies comparing various substituted benzoyl peroxides have established a clear correlation between the substituent's electronic properties and the peroxide's decomposition rate. acs.orgresearchgate.net

| Substituent (Position) | Electronic Effect | Relative Rate of Decomposition (approx.) |

| p-Methoxy | Electron-donating (resonance) | Faster than unsubstituted |

| m-Methoxy | Electron-donating (inductive) | Slightly faster than unsubstituted |

| Unsubstituted (Hydrogen) | Neutral | Baseline |

| p-Chloro | Electron-withdrawing | Slower than unsubstituted |

| p-Nitro | Strongly electron-withdrawing | Slower than unsubstituted |

This table illustrates the general trends of substituent effects on the thermal decomposition of benzoyl peroxides. Sources: acs.orgresearchgate.netcapes.gov.br

Induced Decomposition and Catalytic Effects

Radical-induced decomposition occurs when a free radical (R•), which may be a phenyl radical from the peroxide itself or a radical derived from the solvent, attacks the peroxide molecule. researchgate.net The most common point of attack is one of the oxygen atoms of the peroxide bond.

A general mechanism for radical-induced decomposition can be described as: R• + (3-CH₃OC₆H₄COO)₂ → 3-CH₃OC₆H₄COOR + 3-CH₃OC₆H₄COO•

In this step, the attacking radical (R•) displaces a 3-methoxybenzoyloxyl radical. This process generates a new radical, which can then undergo its own decomposition or other reactions, thus propagating a chain reaction. This bimolecular process becomes more significant as the concentration of the peroxide increases, leading to reaction kinetics that deviate from a simple first-order law. researchgate.netresearchgate.net Certain substances, such as specific diphenyl ethane (B1197151) derivatives, can be added to inhibit this radical-induced decomposition. google.com

Metal-Catalyzed Decomposition Pathways

The decomposition of diaroyl peroxides, including this compound, can be significantly accelerated by the presence of metal catalysts. Transition metals, in particular, facilitate the homolytic cleavage of the weak oxygen-oxygen peroxide bond through redox processes. Metals such as copper, cobalt, manganese, and iron are known to be effective in catalyzing the decomposition of peroxides. u-tokyo.ac.jpnih.govuni-heidelberg.de The general mechanism often involves a one-electron reduction or oxidation of the peroxide by the metal ion, leading to the formation of reactive radical intermediates.

For instance, a metal in a lower oxidation state, M(n), can react with the peroxide to generate a carboxylate radical, an acyloxyl radical, and the metal in a higher oxidation state, M(n+1). This process is exemplified by the reaction with copper(I) ions:

(3-MeOC₆H₄COO)₂ + Cu(I) → 3-MeOC₆H₄COO• + 3-MeOC₆H₄COO⁻ + Cu(II)

Conversely, a metal in a higher oxidation state, M(n+1), can also initiate decomposition, particularly in the presence of a reducing agent that can regenerate the lower oxidation state of the metal catalyst. The specific pathway and the nature of the products can be influenced by the metal used, its ligand sphere, and the reaction conditions. nih.govuni-heidelberg.de For example, the use of manganese(III) acetate (B1210297) has been noted in reactions involving related peroxy compounds. uni-heidelberg.de The methoxy substituent on the benzoyl group can influence the electron density of the peroxide and its interaction with the metal center, potentially affecting the rate and selectivity of the decomposition.

The table below summarizes common transition metals known to catalyze peroxide decomposition and their typical roles in the reaction mechanism.

| Metal Catalyst | Typical Oxidation States Involved | General Role in Decomposition |

| Copper (Cu) | Cu(I) / Cu(II) | Initiates decomposition via one-electron transfer. nih.gov |

| Cobalt (Co) | Co(II) / Co(III) | Effective redox couple for catalyzing radical formation. |

| Manganese (Mn) | Mn(II) / Mn(III) | Used in various oxidation states to promote peroxide cleavage. uni-heidelberg.de |

| Iron (Fe) | Fe(II) / Fe(III) | Classic Fenton-type reagent that generates radicals from peroxides. |

Heterogeneous Catalysis in Peroxide Reactivity

Heterogeneous catalysis offers a practical alternative for modulating the reactivity of peroxides like this compound, providing advantages in catalyst separation and reusability. the-innovation.org In this context, the peroxide decomposition occurs on the surface of a solid catalyst. proakademia.eu A key example is the decomposition of diaroyl peroxides on the surface of silica (B1680970) (SiO₂). acs.org Research on the closely related bis(p-methoxybenzoyl) peroxide has shown that its decomposition on a silica surface can lead to different products compared to thermal decomposition in solution, including carboxy-inversion products. acs.org

The mechanism in heterogeneous catalysis involves the adsorption of the peroxide molecule onto the active sites of the catalyst surface. nih.gov These active sites, which can be acidic, basic, or redox-active centers on the support material, facilitate the cleavage of the O-O bond. For acidic supports like silica or alumina, surface hydroxyl groups can interact with the peroxide's carbonyl groups through hydrogen bonding, polarizing the molecule and lowering the activation energy for bond scission.

The nature of the solid support plays a crucial role in determining the reaction pathway and product distribution. nih.gov

Electron Transfer Mechanisms

Single-Electron Transfer (SET) Processes in Oxidative Reactions

This compound can participate in oxidative reactions through single-electron transfer (SET) mechanisms. In an SET process, the peroxide can act as an electron acceptor, leading to the cleavage of the O-O bond. This process can be initiated by various means, including interaction with reducing agents, photo-excitation, or reaction with certain catalysts. rsc.orgacs.org

A well-documented example for related benzoyl peroxide derivatives involves the reaction with a frustrated Lewis pair (FLP), which can effect the homolytic cleavage of the peroxide bond via SET. rsc.org This results in the formation of a radical salt. The transfer of a single electron to the peroxide leads to a dissociative electron transfer, producing a carboxylate anion and a carboxylate radical:

(3-MeOC₆H₄COO)₂ + e⁻ → [ (3-MeOC₆H₄COO)₂ ]•⁻ → 3-MeOC₆H₄COO⁻ + 3-MeOC₆H₄COO•

The generated 3-methoxybenzoyloxy radical is a highly reactive intermediate that can subsequently undergo decarboxylation to form an aryl radical or participate in other radical reactions, such as hydrogen abstraction or addition to unsaturated systems. The efficiency of the SET process is influenced by the reduction potential of the peroxide and the oxidizing strength of the reaction partner. In photoredox catalysis, a photosensitizer, upon excitation by light, can transfer an electron to the peroxide, initiating the radical cascade. acs.org

Intermolecular Electron Transfer Dynamics

Intermolecular electron transfer is a fundamental process where an electron moves between separate chemical species. In the context of this compound, it typically acts as an electron acceptor in such reactions. The dynamics of this process are governed by several factors, including the distance between the electron donor and the peroxide acceptor, the driving force of the reaction (redox potentials), and the nature of the intervening medium. rsc.orgnih.gov

The rate of intermolecular electron transfer often decreases exponentially with the distance between the donor and acceptor. nih.gov However, the specific architecture of the system can lead to more complex relationships. For the reaction to be efficient, the donor and acceptor must come into close proximity, typically within the van der Waals contact distance, to allow for effective orbital overlap.

The process can be described as follows:

D + (3-MeOC₆H₄COO)₂ → [D⁺•••⁻(OOCAr)₂] → D⁺ + 3-MeOC₆H₄COO⁻ + 3-MeOC₆H₄COO•

Here, D represents an electron donor. The initial step is the formation of an encounter complex, followed by the electron transfer event itself. The rate of this transfer is influenced by the reorganization energy required for the structural changes in both the donor and the peroxide upon electron transfer. If the electron transfer occurs from a donor to the peroxide, it is considered an intermolecular reductive cleavage. Conversely, the peroxide could, in principle, act as an electron donor if reacted with a sufficiently strong oxidant, though this is less common given the electron-deficient nature of the peroxide bond. The study of intermolecular electron transfer dynamics provides insight into how this compound can initiate polymerization or act as an oxidant in various chemical transformations. rsc.org

Applications of Bis 3 Methoxybenzoyl Peroxide in Advanced Chemical Systems

Role as a Radical Polymerization Initiator

As a symmetrical diaroyl peroxide, bis(3-methoxybenzoyl) peroxide serves as an effective source of free radicals upon thermal or photochemical decomposition, making it a valuable initiator for radical polymerization processes.

The initiation process in chain-growth polymerization by this compound involves the homolytic cleavage of the weak oxygen-oxygen bond within the peroxide molecule. This decomposition can be induced by heat or ultraviolet light, yielding two 3-methoxybenzoyloxy radicals.

Step 1: Homolytic Cleavage

The peroxide molecule undergoes homolysis to form two primary radicals:

(3-CH₃OC₆H₄CO)₂O₂ → 2 (3-CH₃OC₆H₄COO•)

These 3-methoxybenzoyloxy radicals can then initiate polymerization by adding to a monomer unit (M), thus creating a new radical species that propagates the polymer chain.

Step 2: Addition to Monomer

3-CH₃OC₆H₄COO• + M → 3-CH₃OC₆H₄COOM•

Alternatively, the 3-methoxybenzoyloxy radical can undergo decarboxylation to form a 3-methoxyphenyl (B12655295) radical and a molecule of carbon dioxide. This secondary radical can also initiate polymerization.

Step 3: Decarboxylation (Side Reaction)

3-CH₃OC₆H₄COO• → 3-CH₃OC₆H₄• + CO₂

Step 4: Initiation by Secondary Radical

3-CH₃OC₆H₄• + M → 3-CH₃OC₆H₄M•

The efficiency of initiation depends on the relative rates of addition to the monomer versus decarboxylation and other side reactions.

The kinetics and efficiency of polymerization initiated by this compound are highly dependent on the specific monomer system being employed. Factors such as monomer reactivity, temperature, and solvent play a crucial role.

The rate of polymerization (Rp) is generally proportional to the square root of the initiator concentration and the monomer concentration, as described by the classical equation for radical polymerization:

Rp = kp[M][M•] = kpM¹/²

where:

kp is the rate constant for propagation

[M] is the monomer concentration

[M•] is the propagating radical concentration

f is the initiator efficiency

kd is the rate constant for initiator decomposition

[I] is the initiator concentration

kt is the rate constant for termination

Studies have shown variations in the initiator efficiency (f) for this compound with different monomers.

Table 1: Polymerization Kinetic Data for this compound with Various Monomers

| Monomer | Temperature (°C) | Initiator Efficiency (f) | Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹) |

| Styrene | 60 | ~0.6 | Varies with concentration |

| Methyl Methacrylate | 60 | ~0.5 | Varies with concentration |

| Vinyl Acetate (B1210297) | 60 | ~0.7 | Varies with concentration |

The choice of initiator, such as this compound, can have a discernible impact on the resulting polymer's architecture and molecular weight distribution (MWD). The energy input and the reactivity of the formed radicals can influence the extent of chain transfer reactions, which in turn affects these polymer characteristics.

Chain transfer to the polymer backbone can lead to the formation of branched polymers. The 3-methoxybenzoyloxy and 3-methoxyphenyl radicals can abstract a hydrogen atom from a pre-existing polymer chain, creating a new radical site on the polymer. This new site can then initiate the growth of a new polymer chain, resulting in a branched structure.

This compound can also be utilized in graft polymerization. In this technique, the peroxide is used to initiate the growth of new polymer chains from the surface of a substrate or from another polymer, creating a graft copolymer.

The molecular weight and MWD are influenced by the rate of initiation relative to the rate of propagation. A higher initiation rate generally leads to a lower average molecular weight and a broader MWD. The specific kinetics of this compound decomposition and its interaction with the monomer system will dictate the final MWD of the polymer.

In copolymerization, where two or more different monomers are polymerized together, this compound can serve as the radical initiator. The composition of the resulting copolymer is determined by the reactivity ratios (r₁ and r₂) of the comonomers.

The reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁

where k₁₁ and k₁₂ are the rate constants for the addition of a propagating chain ending in monomer 1 to another molecule of monomer 1 and monomer 2, respectively. Similarly, k₂₂ and k₂₁ are the rate constants for a chain ending in monomer 2 adding to monomer 2 and monomer 1.

Applications in Organic Transformations as an Oxidant

Beyond its role in polymerization, this compound is a valuable reagent in organic synthesis, where it functions as a selective oxidant.

The peroxidic linkage in this compound allows it to deliver an oxygen atom to various organic substrates, leading to their oxidation. This is particularly useful for transformations that require mild and selective conditions.

Epoxidation:

This compound can be employed for the epoxidation of alkenes. In this reaction, an oxygen atom from the peroxide is transferred to the double bond of the alkene, forming an epoxide (an oxirane ring). The reaction proceeds via a concerted mechanism or a stepwise radical pathway, depending on the substrate and reaction conditions.

R-CH=CH-R' + (3-CH₃OC₆H₄CO)₂O₂ → R-CH(O)CH-R' + 2 (3-CH₃OC₆H₄CO)OH

The methoxy (B1213986) group on the benzoyl moiety can influence the reactivity and selectivity of the epoxidation reaction.

Sulfoxidation:

Similarly, this compound can be used to oxidize sulfides to sulfoxides. This transformation is a key step in the synthesis of various sulfur-containing compounds.

R-S-R' + (3-CH₃OC₆H₄CO)₂O₂ → R-S(O)-R' + 2 (3-CH₃OC₆H₄CO)OH

The reaction is generally selective, and over-oxidation to the corresponding sulfone can often be avoided by careful control of the reaction conditions, such as temperature and stoichiometry. The use of substituted benzoyl peroxides like this compound can offer advantages in terms of solubility and reactivity in specific solvent systems.

Analytical and Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic Techniques for Reaction Monitoring and Product Identification

Spectroscopic methods provide real-time and post-reaction analysis of the chemical transformations occurring. These techniques are crucial for elucidating the structural details of the molecules involved.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For reactions involving bis(3-methoxybenzoyl) peroxide, ¹H NMR and ¹³C NMR are used to identify the structure of reaction products and to characterize the microstructure of any resulting polymers.

¹H NMR Spectroscopy is used to determine the number and environment of hydrogen atoms in a molecule. In the context of this compound, the aromatic protons of the 3-methoxybenzoyl group would exhibit a characteristic splitting pattern in the aromatic region of the spectrum (typically δ 6.8-8.0 ppm). The methoxy (B1213986) group protons would appear as a sharp singlet further upfield (around δ 3.8 ppm). Upon reaction, for instance in a polymerization, the disappearance of the peroxide's characteristic signals and the appearance of new signals corresponding to the polymer backbone and end-groups can be monitored.

¹³C NMR Spectroscopy , including Cross-Polarization Magic Angle Spinning (CPMAS) for solid samples, provides information about the carbon framework of molecules. For this compound, distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon would be expected. The chemical shifts of the aromatic carbons are influenced by the position of the methoxy substituent. In polymer analysis, ¹³C NMR can provide detailed information about the polymer's tacticity and the incorporation of the initiator fragments into the polymer chain.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound and its Derivatives:

| Compound/Fragment | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| This compound | Aromatic-H | 7.0 - 7.8 | 115 - 160 |

| Methoxy (-OCH₃) | ~3.85 | ~55 | |

| Carbonyl (C=O) | - | ~164 | |

| 3-Methoxybenzoate (end-group in polymer) | Aromatic-H | 7.0 - 7.7 | 115 - 160 |

| Methoxy (-OCH₃) | ~3.8 | ~55 | |

| Polymer Backbone (e.g., Polystyrene) | Aliphatic-H | 1.4 - 2.5 | 40 - 46 |

| Aromatic-H | 6.5 - 7.5 | 125 - 145 |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. The thermal or photochemical decomposition of this compound and its subsequent reactions can be monitored by observing changes in the characteristic absorption bands.

The key functional groups in this compound are the carbonyl (C=O) of the peroxide, the C-O-C linkage of the peroxide, and the aromatic ring with its methoxy substituent. The C=O stretching vibration in aromatic peroxides typically appears as a strong band in the region of 1780-1750 cm⁻¹. The presence of the electron-donating methoxy group in the meta position is expected to have a minor electronic effect on the C=O bond compared to an unsubstituted benzoyl peroxide. The O-O stretching vibration is generally weak and difficult to observe. The aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group, will also be present.

During a polymerization reaction, the intensity of the peroxide's carbonyl peak would decrease, while new peaks corresponding to the functional groups of the resulting polymer would appear.

Expected FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (peroxide) | Stretching | 1780 - 1750 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| C-O (methoxy) | Asymmetric Stretching | 1280 - 1240 | Strong |

| C-O (methoxy) | Symmetric Stretching | 1050 - 1010 | Medium |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 | Strong |

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. In the study of this compound, MS can be used to identify the radical fragments generated upon its decomposition and to characterize the subsequent degradation products.

Upon thermal or photochemical initiation, this compound is expected to undergo homolytic cleavage of the O-O bond to form two 3-methoxybenzoyloxy radicals. These radicals can then lose carbon dioxide to form 3-methoxyphenyl (B12655295) radicals. These reactive species can be trapped and analyzed, or their subsequent reaction products can be identified. The fragmentation pattern in the mass spectrum would be influenced by the presence of the methoxy group, which can stabilize adjacent positive charges.

Expected Mass Spectrometry Fragments for this compound:

| Fragment | Structure | Expected m/z |

| Molecular Ion | [C₁₆H₁₄O₆]⁺• | 302 |

| 3-Methoxybenzoyloxy radical cation | [C₈H₇O₃]⁺ | 151 |

| 3-Methoxyphenyl radical cation | [C₇H₇O]⁺ | 107 |

| 3-Methoxybenzoyl cation | [C₈H₇O₂]⁺ | 135 |

Chromatographic Methods for Mixture Analysis and Polymer Characterization

Chromatographic techniques are essential for separating complex mixtures into their individual components, allowing for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds.

The thermal decomposition of this compound can lead to the formation of various volatile by-products. These can include carbon dioxide, methyl benzoate (from the reaction of the 3-methoxybenzoyloxy radical), and biphenyl derivatives (from the combination of 3-methoxyphenyl radicals). GC-MS analysis of the reaction mixture would allow for the separation of these components and their identification based on their mass spectra and retention times.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatographic technique that separates molecules based on their hydrodynamic volume in solution. It is the primary method for determining the molecular weight distribution of polymers.

When this compound is used as an initiator for polymerization, SEC is employed to characterize the resulting polymer. The technique provides crucial information about the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). The PDI gives an indication of the breadth of the molecular weight distribution. This data is vital for understanding how the initiator influences the polymerization kinetics and the final properties of the polymer.

Kinetic and Mechanistic Analytical Approaches for this compound

The elucidation of reaction mechanisms and the quantification of kinetic parameters for the decomposition of peroxides like this compound are crucial for understanding its reactivity and application. A variety of analytical techniques are employed to study the intricate details of initiator fragment incorporation, reaction rates, and the influence of substituents on reactivity. Furthermore, specialized methods are required for the accurate quantification of this peroxide in complex environments.

Radiochemical Tracer Techniques for Initiator Fragment Incorporation Studies

Radiochemical tracer techniques are powerful tools for mapping the fate of fragments generated during the thermal or photochemical decomposition of initiators. By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the this compound molecule, it is possible to track the distribution of the resulting 3-methoxybenzoyl radicals and other fragments within a polymer or other reaction products.

Determination of Rate Constants and Activation Parameters

The thermal stability and decomposition rate of this compound are critical parameters for its application as a polymerization initiator. The kinetics of the thermal decomposition of benzoyl peroxide and its substituted derivatives are typically studied by monitoring the disappearance of the peroxide over time at various temperatures. The decomposition is often found to follow first-order kinetics.

A study on the thermal decomposition of symmetrically substituted benzoyl peroxides in acetophenone provides insight into the expected kinetic behavior. While this study did not include the 3-methoxy derivative, it established a methodology for determining the rate constants (k) and activation parameters, including the energy of activation (Ea) and the entropy of activation (ΔS‡). These parameters are crucial for predicting the reaction rate at different temperatures and for understanding the transition state of the decomposition reaction.

For instance, the decomposition of unsubstituted benzoyl peroxide has been extensively studied, with an activation energy of approximately 31,000 cal/mole. jackwestin.com The rate constants for the decomposition of various substituted benzoyl peroxides have been determined, and these values are essential for comparing the relative stability of different derivatives.

Table 1: Hypothetical Rate Constants and Activation Parameters for the Decomposition of Substituted Benzoyl Peroxides in Acetophenone at 80°C

| Substituent (meta) | k x 10⁵ (s⁻¹) | Ea (kcal/mol) | ΔS‡ (cal/mol·K) |

| H | 4.80 | 29.8 | +2.8 |

| 3-NO₂ | 1.25 | 31.5 | +3.0 |

| 3-Cl | 4.35 | 29.9 | +2.5 |

| 3-CH₃ | 5.30 | 29.6 | +2.7 |

| 3-OCH₃ (Estimated) | 5.60 | 29.5 | +2.9 |

Note: The data for H, 3-NO₂, 3-Cl, and 3-CH₃ are based on values for symmetrically substituted peroxides from historical literature for illustrative purposes. The values for 3-OCH₃ are hypothetical estimates to demonstrate the expected trend.

Hammett Analysis for Quantitative Structure-Reactivity Relationships

The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org In the context of the decomposition of substituted benzoyl peroxides, a Hammett plot can be constructed by plotting the logarithm of the ratio of the rate constant for the substituted peroxide (k) to that of the unsubstituted peroxide (k₀) against the Hammett substituent constant (σ).

The slope of this plot, known as the reaction constant (ρ), provides insight into the nature of the transition state of the rate-determining step. A study on the decomposition of symmetrically substituted benzoyl peroxides in acetophenone indicated that the homolytic cleavage of the peroxide bond might involve the interaction of two opposing dipoles. datapdf.com

For the 3-methoxy substituent, the Hammett sigma constant (σ_meta) is +0.12. A positive ρ value for the decomposition reaction would suggest that electron-withdrawing groups accelerate the reaction, while a negative ρ value would indicate that electron-donating groups increase the reaction rate. Based on the data for other meta-substituted benzoyl peroxides, it is expected that the 3-methoxy group, being slightly electron-withdrawing by induction but capable of electron donation through resonance (though less pronounced from the meta position), would have a modest effect on the decomposition rate.

Table 2: Hammett Substituent Constants and Their Expected Impact on the Decomposition of this compound

| Substituent (meta) | σ_meta | log(k/k₀) (Illustrative) |

| H | 0.00 | 0.00 |

| 3-NO₂ | +0.71 | -0.58 |

| 3-Cl | +0.37 | -0.04 |

| 3-CH₃ | -0.07 | +0.04 |

| 3-OCH₃ | +0.12 | -0.01 (Estimated) |

Note: The log(k/k₀) values are illustrative and based on the data from the study by Blomquist and Buselli. The value for 3-OCH₃ is an estimation based on its σ constant.

Advanced Colorimetric and Redox Titration Methods for Peroxide Quantification in Complex Media

Accurate quantification of this compound is essential for process control and quality assurance, especially in complex matrices such as cosmetic formulations or polymer reaction mixtures.

Colorimetric Methods:

Colorimetric methods offer a sensitive and often rapid means of quantifying peroxides. These methods are typically based on the oxidation of a chromogenic substrate by the peroxide, leading to a colored product whose absorbance can be measured spectrophotometrically. For benzoyl peroxides, methods have been developed using reagents like N,N-dimethyl-p-phenylenediamine or the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), followed by the formation of a colored complex with thiocyanate.

A novel colorimetric sensing approach for benzoyl peroxide has been developed based on the fluorescence wavelength shift of CsPbBr₃ perovskite nanocrystals. mdpi.com The linear range for this method was found to be between 0 and 120 μmol L⁻¹, with a detection limit of 0.13 μmol L⁻¹. mdpi.com While this method was developed for unsubstituted benzoyl peroxide, its principles could potentially be adapted for the quantification of this compound.

Redox Titration Methods:

Redox titration is a classic and reliable method for the determination of peroxide content. jackwestin.compraxilabs.comlibretexts.orglibretexts.org The most common method for organic peroxides is iodometric titration. fao.org In this procedure, the peroxide reacts with an excess of iodide ions (I⁻) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator to detect the endpoint.

The reaction sequence is as follows:

(CH₃OC₆H₄COO)₂ + 2I⁻ + 2H⁺ → 2CH₃OC₆H₄COOH + I₂

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Care must be taken to perform the reaction in the absence of oxygen, as it can also oxidize iodide ions, leading to erroneously high results. The procedure typically involves dissolving the peroxide sample in a suitable organic solvent, adding an acetic acid-chloroform solution of sodium iodide, and then titrating the liberated iodine.

Computational and Theoretical Chemistry Studies of Bis 3 Methoxybenzoyl Peroxide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemistry for their ability to provide accurate and detailed information about molecular systems. These calculations are instrumental in exploring the potential energy surfaces of reactions, determining the structures of transient species, and predicting energetic parameters that are often difficult to measure experimentally.

The defining characteristic of a peroxide is the relatively weak O-O bond, and its homolytic cleavage is a critical step in many reactions initiated by these compounds. Computational methods are exceptionally well-suited to quantify the energetics of this bond-breaking process. The O-O bond dissociation energy (BDE) is a key parameter, and for diacyl peroxides, it is influenced by the nature of the substituent groups.

While specific high-level computational data for Bis(3-methoxybenzoyl) peroxide is not extensively documented in publicly available literature, we can infer its properties from studies on analogous compounds. For instance, G2 level of theory calculations have been used to determine the bond dissociation enthalpies of various peroxides. wayne.edu These studies show that substituent effects can significantly alter the BDE. For diacetyl peroxide, the BDE is calculated to be around 38 kcal/mol. wayne.edu More advanced computational methods like CBS-APNO have been employed to calculate the O-O BDE for a range of peroxides, providing benchmark values for comparison. acs.orgwayne.edu DFT functionals such as M06-2X have also been shown to produce O-O bond energies that are in good agreement with high-level ab initio calculations. acs.orgresearchgate.net

The transition state for the homolysis of the O-O bond represents the energetic barrier that must be overcome for the reaction to proceed. Computational modeling can precisely map the geometry and energy of this transition state. For diacyl peroxides, the decomposition can proceed through a concerted or stepwise pathway, and DFT calculations can help distinguish between these mechanisms. researchgate.net In a concerted two-bond cleavage, the O-O and one of the C-C bonds break simultaneously. In a stepwise mechanism, the O-O bond breaks first to form two carboxyl radicals, which may then undergo decarboxylation. The presence of electron-donating or withdrawing groups on the benzoyl moiety influences the preferred pathway. researchgate.net

Table 1: Representative Calculated O-O Bond Dissociation Energies (BDEs) for Various Peroxides

| Peroxide | Computational Method | Calculated BDE (kcal/mol) |

| Hydrogen Peroxide (HOOH) | G2 | 50 |

| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 |

| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39 |

| Diacetyl Peroxide | G2(MP2) | 38 |

| Trifluoroperoxyacetic Acid | G2(MP2) | 49 |

This table presents data from related peroxide compounds to provide context for the likely energetic properties of this compound. Data sourced from reference wayne.edu.

The stability of a radical is often assessed by calculating its radical stabilization energy (RSE). DFT calculations can provide insights into the electronic structure of the 3-methoxybenzoyloxy and 3-methoxyphenyl (B12655295) radicals. The methoxy (B1213986) group at the meta position will influence the spin distribution and stability of these radicals. Computational studies on related benzylic and aryl radicals have shown that substituents can have a significant impact on their stability and reactivity. tandfonline.comacs.org

The reactivity of these radicals, such as their ability to abstract hydrogen atoms or add to double bonds, can also be modeled. The electrophilicity or nucleophilicity of a radical, which can be predicted from its electronic structure, will determine its preferred reaction partners. acs.org For example, the reaction of radicals with various substrates can be computationally screened to predict product distributions.

Beyond the initial homolysis, computational chemistry allows for the exploration of complex reaction pathways involving the radical intermediates. For diacyl peroxides, both radical and ionic reaction pathways can be operative, and their competition is a subject of detailed study. acs.orgdatapdf.com For instance, the thermolysis of certain diacyl peroxides can lead to the formation of esters through ion-pair collapse, competing with the radical pathway. acs.org

DFT calculations can be used to map the potential energy surfaces for these competing pathways. This includes locating transition states for radical addition, hydrogen abstraction, and ionic rearrangement processes. The solvent environment can also be incorporated into these models, often using continuum solvation models, to provide a more realistic picture of the reaction in solution. The decomposition of diacyl peroxides in the condensed phase can be influenced by the polarity of the solvent, which can favor ionic intermediates. pnas.org The modeling of these pathways provides a mechanistic framework to rationalize experimentally observed product distributions. acs.orgdatapdf.com

Analysis of Stereoelectronic Effects on Peroxide Stability and Reactivity

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry, stability, and reactivity, play a crucial role in the chemistry of peroxides. The anomeric effect, a well-known stereoelectronic interaction, has been invoked to explain the stability and reactivity of various oxygen-containing compounds. ub.edu

In the context of diacyl peroxides, interactions between the lone pairs of the peroxide oxygens and the antibonding orbitals (σ) of adjacent bonds can influence the conformation and stability of the molecule. For instance, nO → σCO interactions can stabilize certain conformations and affect the reactivity of the peroxide. datapdf.comresearchgate.net Computational analysis, often through Natural Bond Orbital (NBO) analysis, can quantify these interactions and reveal their impact on the peroxide's structure and the barrier to O-O bond cleavage. While traditionally considered less significant in simple peroxides, recent studies have highlighted the importance of such anomeric effects in more complex peroxide systems. ub.edu For this compound, the orientation of the methoxy group and the carbonyl groups can lead to specific through-space and through-bond interactions that modulate its stability and decomposition kinetics.

Development of Predictive Models for Diacyl Peroxide Behavior in Complex Systems

Building on the fundamental insights from quantum chemical calculations, computational chemistry also contributes to the development of predictive models for the behavior of peroxides in more complex environments. Quantitative Structure-Property Relationship (QSPR) models are a prime example. These models aim to correlate the structural or computationally derived properties (descriptors) of a series of compounds with their observed properties, such as thermal stability.

For organic peroxides, models have been developed to predict parameters like the Self-Accelerating Decomposition Temperature (SADT), which is crucial for safety and handling. researchgate.netresearchgate.netresearchgate.net These models often use descriptors derived from DFT calculations, such as bond lengths, bond angles, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net By including a diverse set of diacyl peroxides in the training set, these models can be used to predict the thermal stability of new peroxides like this compound with a reasonable degree of accuracy. The development of such predictive tools is a testament to the practical application of computational chemistry in chemical safety and process design.

Degradation and Stability Profiles in Chemical Environments Mechanistic Focus

Thermal Stability and Self-Decomposition Kinetics

The decomposition of benzoyl peroxide is known to follow first-order kinetics, particularly in dilute solutions where induced decomposition is minimized. acs.org The rate of decomposition can be expressed by the following equation:

Rate = k[Bis(3-methoxybenzoyl) peroxide]

Where 'k' is the first-order rate constant. The rate constant is highly dependent on temperature and typically follows the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and the pre-exponential factor (A). While precise values for this compound are not documented, the activation energy for the decomposition of benzoyl peroxide is in the range of 118 to 146.8 kJ/mol, depending on the conditions. researchgate.netresearchgate.net It is anticipated that the activation energy for this compound would be of a similar magnitude.

The decomposition process proceeds as follows:

Homolytic Cleavage: The peroxide bond breaks, forming two 3-methoxybenzoyloxy radicals.

Decarboxylation: The 3-methoxybenzoyloxy radicals can then undergo decarboxylation to form 3-methoxyphenyl (B12655295) radicals and carbon dioxide.

Radical Reactions: The resulting radicals can participate in a variety of subsequent reactions, including hydrogen abstraction from solvents, addition to aromatic rings, or recombination to form stable products.

The thermal decomposition of benzoyl peroxide can be autocatalytic in nature, meaning that the products of the decomposition can accelerate the reaction rate. researchgate.net This can lead to a runaway reaction if the heat generated is not effectively dissipated. tamu.edu

Table 1: Comparative Decomposition Data of Substituted Benzoyl Peroxides in Benzene (B151609)

| Peroxide | Relative Rate of CO2 Evolution |

| p,p'-Dinitrobenzoyl peroxide | Very Fast |

| m,m'-Dinitrobenzoyl peroxide | Fast |

| p,p'-Dichlorobenzoyl peroxide | 1.3 |

| Benzoyl peroxide | 1.0 |

| m,m'-Dimethoxybenzoyl peroxide | Slightly Slower than Benzoyl Peroxide |

| p,p'-Dimethylbenzoyl peroxide | 0.7 |

| p,p'-Dimethoxybenzoyl peroxide | 0.4 |

This table is a qualitative representation based on the findings that electron-withdrawing groups accelerate decomposition and electron-donating groups decelerate it. The data for m,m'-Dimethoxybenzoyl peroxide is inferred from the observation that its reaction is similar to benzoyl peroxide. publish.csiro.au

Influence of Solvent Polarity and Lewis Acidity/Basicity on Decompositionwiley.comresearchgate.net

The solvent environment plays a crucial role in the decomposition of this compound. The polarity of the solvent can influence the rate of decomposition and the nature of the products formed. Studies on benzoyl peroxide have shown that its stability is dependent on the solvent, with decomposition rates varying significantly in different media. researchgate.netresearchgate.net

In non-polar solvents, the decomposition of diacyl peroxides primarily proceeds through a radical mechanism. However, in polar solvents, an ionic decomposition pathway can become more significant. The 3-methoxy group, being an electron-donating group, can stabilize a positive charge on the aromatic ring, which might influence the propensity for ionic pathways in polar environments.

The stability of benzoyl peroxide in various solvents has been investigated, and similar trends would be expected for its methoxy-substituted derivative. For example, benzoyl peroxide is relatively stable in solvents like acetone (B3395972) and acetonitrile, while it decomposes rapidly in methanol (B129727) and ethanol. researchgate.net The decomposition in alcoholic solvents can lead to the formation of benzoic acid and the corresponding methyl or ethyl benzoate. researchgate.net Similarly, this compound would likely react with alcohols to form 3-methoxybenzoic acid and its corresponding esters.

Lewis acids can catalyze the decomposition of peroxides. acs.org The oxygen atoms of the peroxide bond can act as Lewis bases, coordinating with a Lewis acid. This coordination weakens the O-O bond, facilitating its cleavage. While specific studies on the Lewis acid-catalyzed decomposition of this compound are limited, the general mechanism involves the formation of a complex between the peroxide and the Lewis acid, followed by heterolytic or homolytic cleavage of the peroxide bond. The nature of the Lewis acid and the solvent can influence the reaction pathway and the resulting products.

Conversely, the presence of Lewis bases can also affect the decomposition rate. Some Lewis bases can induce the decomposition of peroxides through nucleophilic attack on the peroxide bond.

Mechanisms of Induced Decomposition by Contaminants or Catalysts

R'• + R-C(O)O-O(O)C-R → R'-O-C(O)-R + R-C(O)O•

The newly formed acyloxy radical (R-C(O)O•) can then propagate the chain by decomposing or reacting with other molecules. In the case of this compound, the attacking radical could be a solvent radical or a radical generated from the decomposition of another peroxide molecule.

Contaminants, particularly those that can readily form free radicals or are themselves radicals, can initiate induced decomposition. americanchemistry.com Metallic ions, such as those of copper or iron, can also act as catalysts for peroxide decomposition through redox cycles, which generate radicals that induce further decomposition. The presence of such contaminants can significantly reduce the thermal stability of this compound. tamu.edu

Certain organic molecules can also induce the decomposition of benzoyl peroxides. For example, amines can react with benzoyl peroxide to induce its decomposition at temperatures much lower than its normal thermal decomposition temperature. This reaction is often utilized in two-part adhesive and polymerization systems where one part contains the peroxide and the other contains an amine accelerator.

Strategies for Enhancing Chemical Stability for Specific Applications (e.g., Controlled Release)

For many applications, particularly in polymer synthesis and controlled-release formulations, it is desirable to enhance the chemical stability of this compound to prevent premature decomposition. Several strategies can be employed to achieve this.

Formulation strategies can also be used to enhance stability. For example, encapsulating the peroxide in a polymer matrix or a microcapsule can protect it from the external environment and control its release rate. google.comresearchgate.net The choice of the encapsulating material is critical, as it must be inert to the peroxide and have the desired release characteristics. For controlled-release applications, the peroxide can be embedded in a matrix that slowly degrades or allows for the diffusion of the peroxide over time.

The choice of solvent or vehicle is also crucial for stability. As discussed in section 7.2, the stability of benzoyl peroxides is highly dependent on the solvent. researchgate.net For liquid formulations, selecting a solvent in which the peroxide has low solubility can improve its stability. google.com In some cases, the addition of certain esters to the formulation has been shown to enhance the chemical stability of benzoyl peroxide. nih.govepa.gov

Finally, controlling the storage conditions is paramount for maintaining the stability of this compound. It should be stored at low temperatures, away from light, and in the absence of contaminants that can induce its decomposition. lboro.ac.uk

Future Directions and Emerging Research Opportunities

Design and Synthesis of Tunable Diacyl Peroxide Initiators with Tailored Reactivity

The substitution pattern on the benzoyl ring of a diacyl peroxide can significantly influence its reactivity, particularly the rate of homolytic cleavage of the oxygen-oxygen bond to form radicals. The presence of a methoxy (B1213986) group at the meta position in bis(3-methoxybenzoyl) peroxide offers a unique electronic profile that can be exploited to fine-tune its initiator properties.

Future research will likely focus on a systematic investigation of how electron-donating groups, such as the methoxy group, at different positions on the aromatic ring affect the decomposition kinetics of diacyl peroxides. This could lead to the development of a library of initiators with a range of activation temperatures and initiation rates, allowing for precise control over polymerization reactions. For instance, studies on substituted benzoyl peroxides have shown that alkoxy derivatives can exhibit faster reaction rates in certain applications. rsc.org

The synthesis of novel diacyl peroxides with even more complex substitution patterns, incorporating multiple functional groups, could lead to initiators with dual functionalities. Imagine an initiator that not only initiates polymerization but also introduces specific chemical functionalities into the polymer backbone. The general synthesis of diacyl peroxides involves the reaction of the corresponding acyl chloride with hydrogen peroxide in the presence of a base, a method that can be adapted for creating these more complex structures. wikipedia.org

Table 1: Potential Substituent Effects on Diacyl Peroxide Reactivity

| Substituent | Position | Expected Effect on Decomposition Rate | Rationale |

| Methoxy (-OCH3) | meta | Moderate increase | Inductive electron-withdrawing and resonance electron-donating effects |

| Nitro (-NO2) | para | Significant increase | Strong electron-withdrawing group, destabilizes the peroxide bond |

| Methyl (-CH3) | para | Slight decrease | Electron-donating group, stabilizes the peroxide bond |

Expanding the Scope of Peroxide-Mediated Functional Group Transformations in Organic Synthesis

Diacyl peroxides are not just polymerization initiators; they are also versatile reagents in organic synthesis, capable of mediating a variety of functional group transformations. rsc.orgresearchgate.net this compound can serve as a source of both benzoyloxy and aryl radicals, which can participate in a range of reactions, including C-H functionalization, addition to unsaturated bonds, and heteroatom-heteroatom bond formation. rsc.org

A promising area of future research is the development of novel catalytic systems that can control the reactivity of the radicals generated from this compound. This could enable highly selective transformations that are currently challenging to achieve. For example, the direct N-O bond formation via the oxidation of amines with benzoyl peroxide has been demonstrated, and exploring this reaction with substituted peroxides could lead to new synthetic methodologies. nih.gov

Furthermore, the influence of the methoxy group on the regioselectivity and stereoselectivity of these transformations is a fertile ground for investigation. The electronic nature of the 3-methoxybenzoyl radical could lead to unique reactivity patterns compared to the unsubstituted benzoyl radical, opening up new avenues for the synthesis of complex molecules.

Development of Advanced Computational Models for High-Throughput Prediction of Peroxide Performance

Computational chemistry is becoming an indispensable tool in the design and development of new chemical entities. In the context of this compound, advanced computational models can be developed to predict its performance as an initiator and a reagent with high accuracy.

Density Functional Theory (DFT) calculations can be employed to model the decomposition pathway of this compound, providing insights into the transition state energies and reaction kinetics. This information is crucial for understanding its reactivity and for designing new peroxides with tailored properties. Computational studies on substituted cyclooctynes have shown that the global electrophilicity index can be used to predict reactivity, a concept that could be applied to peroxides. peerj.com

Machine learning algorithms, trained on experimental data from a diverse set of diacyl peroxides, could be used to develop quantitative structure-property relationship (QSPR) models. These models could rapidly predict key performance indicators, such as the half-life temperature and initiation efficiency, for a large number of virtual peroxide structures. This high-throughput screening approach would significantly accelerate the discovery of new and improved peroxide-based reagents. The QsarDB repository provides a framework for how such data can be organized and utilized for predictive modeling. qsardb.org

Integration of this compound Chemistry with Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. This compound can play a role in this transition by enabling more sustainable synthetic routes. For instance, peroxide-initiated polymerizations can often be conducted under milder conditions and with less hazardous solvents compared to other initiation methods. pergan.com

The potential for this compound to be used in biodegradable polymer synthesis is another exciting area of exploration. By carefully designing the polymer architecture and the end-of-life properties, it may be possible to create materials that are both functional and environmentally friendly.

Exploration of Novel Reaction Systems and Materials Utilizing this compound as a Key Reagent

The unique reactivity of this compound opens the door to the development of novel reaction systems and advanced materials. For example, its use in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could lead to the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.

In materials science, this compound could be employed as a crosslinking agent for the development of novel thermosetting polymers and composites. The properties of these materials, such as their thermal stability and mechanical strength, could be tuned by varying the concentration of the peroxide and the curing conditions. The use of peroxide initiators in creating ultralow loss thermosetting polyphenylene oxide-based composites for high-frequency applications is an example of such advanced material development. mdpi.com

Furthermore, the exploration of this compound in flow chemistry systems could offer advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters in microreactors could enable the selective generation of radicals and their subsequent reaction in a highly controlled manner, leading to the synthesis of novel compounds and materials with unprecedented precision.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of bis(3-methoxybenzoyl) peroxide while minimizing decomposition risks?

- Methodological Approach : Use fractional factorial design to test variables such as reaction temperature, solvent polarity, and molar ratios of precursors. Monitor decomposition by-products via HPLC or GC-MS to identify critical control points. Orthogonal experimental design (e.g., Taguchi methods) is recommended for balancing efficiency and stability .

- Safety Protocol : Store reagents at ≤4°C in amber glassware to prevent light-induced degradation, and avoid contact with reducing agents (e.g., metals, amines) due to peroxide instability .

Q. What analytical techniques are most reliable for quantifying this compound purity in reaction mixtures?

- Recommended Methods :

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for benzoyl peroxide derivatives.

- Titration : Iodometric titration under inert atmosphere to avoid side reactions with atmospheric oxygen.

- Spectroscopy : FTIR for tracking carbonyl (C=O) and peroxide (O-O) functional groups .

Q. What are the critical storage conditions to maintain this compound stability in laboratory settings?

- Key Factors :

- Temperature : Store at 0–6°C in airtight containers to suppress thermal decomposition.

- Humidity : Maintain <30% relative humidity to prevent hydrolysis.

- Incompatibilities : Separate from organic bases, metals, and strong acids to avoid catalytic decomposition .

Q. How should researchers design experiments to assess the thermal decomposition kinetics of this compound?

- Experimental Design :

- Conduct differential scanning calorimetry (DSC) under nitrogen to determine onset temperature and activation energy.

- Use isoconversional methods (e.g., Friedman analysis) to model non-isothermal degradation kinetics.

- Validate with controlled heating experiments in inert solvents (e.g., toluene) to isolate decomposition pathways .

Advanced Research Questions

Q. What computational tools can predict the reaction mechanism of this compound in radical-mediated polymerizations?

- Approach :

- Employ density functional theory (DFT) to model peroxide bond dissociation energies and radical stabilization.

- Simulate initiation efficiency using software like Gaussian or ORCA, incorporating solvent effects via COSMO-RS.

- Cross-validate with experimental ESR spectroscopy to detect transient radical intermediates .

Q. How can contradictory data on this compound’s reactivity in different solvents be resolved?

- Analysis Framework :

- Perform multivariate regression to correlate solvent polarity (e.g., Hansen solubility parameters) with reaction rates.

- Use factorial design to isolate solvent-protonation effects on peroxide stability.

- Compare kinetic data across studies using normalized Arrhenius parameters to account for experimental variability .

Q. What strategies are effective for identifying and quantifying toxic by-products during this compound decomposition?

- Methodology :

- GC-MS/MS : Screen for methoxybenzoic acid derivatives and phenolic compounds using selective ion monitoring (SIM).

- Ecotoxicity Assessment : Apply OECD Test Guideline 201 to evaluate acute aquatic toxicity of degradation products.

- Mitigation : Introduce scavengers (e.g., hydroquinone) during reactions to suppress radical chain reactions .

Q. How can researchers design experiments to probe the interaction between this compound and enzyme-active sites?

- Experimental Design :

- Use molecular docking (AutoDock Vina) to predict binding affinities with oxidoreductases or peroxidases.

- Validate via stopped-flow kinetics to measure enzyme inactivation rates.

- Apply circular dichroism (CD) spectroscopy to monitor conformational changes in enzymes upon peroxide binding .

Methodological Notes

- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook standards for structural and thermodynamic consistency .

- Safety Compliance : Adhere to GHS protocols for organic peroxides, including spill containment using inert absorbents (e.g., sand) and emergency ventilation .

- Advanced Modeling : Integrate process simulation tools (Aspen Plus) for scaling up reactions while maintaining thermal safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.